molecular formula C18H25N3O2 B2771020 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione CAS No. 857494-20-3

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione

Cat. No.: B2771020
CAS No.: 857494-20-3
M. Wt: 315.417
InChI Key: SRBUXDPQRHNFCA-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a synthetic chemical compound designed for research applications, particularly in the fields of neuroscience and pharmacology. This molecule features a pyrrolidine-2,5-dione (succinimide) core, a structure found in several compounds with documented central nervous system (CNS) activity . The 4-benzylpiperazine moiety is a common pharmacophore in ligands targeting various neurotransmitter receptors, suggesting potential utility in receptor binding assays and mechanistic studies . Compounds with similar hybrid structures, integrating a pyrrolidine-2,5-dione ring and a piperazine subunit, have been investigated as multi-functional agents in preclinical research for conditions such as epilepsy and neuropathic pain . Some derivatives have demonstrated mechanism-of-action profiles involving interaction with neuronal voltage-sensitive sodium channels . Other structurally related molecules are reported to exhibit affinity for serotonergic receptors, including the 5-HT1A and 5-HT2A subtypes, highlighting the relevance of this chemical class in psychopharmacological research . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-2-8-21-17(22)13-16(18(21)23)20-11-9-19(10-12-20)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBUXDPQRHNFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-benzylpiperazine through the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Coupling with Propylpyrrolidine-2,5-dione: The benzylpiperazine intermediate is then coupled with propylpyrrolidine-2,5-dione using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the benzylpiperazine or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antitumor, and neuroprotective effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Features
3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione Pyrrolidine-2,5-dione 1-Propyl, 3-(4-benzylpiperazin-1-yl) ~375.5 (calc.) Compact alkyl chain; benzylpiperazine for receptor interaction
STK326228 () Pyrrolidine-2,5-dione 1-(4-propoxyphenyl), 3-{[3-(4-benzylpiperazin-1-yl)propyl]amino} 464.61 Bulky 4-propoxyphenyl group; amino linker enhances solubility
3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione () Pyrrolidine-2,5-dione 3-(5-methoxyindole) ~272.3 (calc.) Indole moiety for aromatic stacking; methoxy group for metabolic stability

Key Observations:

  • Alkyl vs.
  • Core Modifications : Compared to indole-containing analogs (), the benzylpiperazine side chain may favor interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) over enzyme active sites .

Key Differences:

  • Lipophilicity: The target compound’s shorter propyl chain and absence of polar groups (vs. STK326228’s propoxyphenyl and amino linkers) suggest higher membrane permeability but lower aqueous solubility .
  • Synthetic Complexity : STK326228 requires advanced amination steps (), whereas the target compound’s synthesis may involve simpler alkylation protocols, as inferred from .

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C15H19N3OC_{15}H_{19}N_{3}O, which indicates a complex structure featuring a pyrrolidine core and a piperazine moiety. The synthesis typically involves reductive amination techniques, where various substituted aromatic aldehydes are reacted with a precursor compound in the presence of reducing agents like sodium cyanoborohydride in methanol.

Antimicrobial Properties

Research has demonstrated that 3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione exhibits significant antibacterial and antifungal activities. In vitro studies reported its effectiveness against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione

MicroorganismActivity Level
Staphylococcus aureusSignificant
Pseudomonas aeruginosaSignificant
Candida albicansModerate
Aspergillus nigerModerate

Antiviral Activity

In addition to its antimicrobial properties, the compound has been evaluated for its antiviral activity . Studies indicate that derivatives of similar structures show moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The benzyl derivative specifically demonstrated notable activity with a cytotoxic concentration (CC50) of 92 μM in Vero cells .

The biological activity of 3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is believed to stem from its interaction with neurotransmitter systems. The compound may modulate neuronal excitability and pain perception through its effects on serotonin receptors and other neurotransmitter pathways . This suggests potential applications in treating neurological disorders.

Case Studies

Several case studies have explored the pharmacological implications of this compound:

  • Antimicrobial Efficacy : A study synthesized a series of derivatives and evaluated their antimicrobial efficacy against clinical isolates. The results indicated that modifications in the piperazine moiety significantly influenced the antibacterial potency .
  • Neuropharmacological Applications : Another research effort focused on the interaction of similar compounds with neurotransmitter receptors, indicating potential therapeutic effects in conditions such as epilepsy and chronic pain management.

Safety and Toxicology

While promising, the safety profile of 3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione requires further investigation. Compounds containing piperazine structures are known to pose risks such as irritation and allergic reactions. Comprehensive toxicological assessments are necessary to establish safety for clinical use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione, and how is purity ensured?

  • Methodology : Synthesis typically involves sequential nucleophilic substitutions and cyclization. For example:

Reacting pyrrolidine-2,5-dione with propyl halide to introduce the propyl group.

Coupling with 4-benzylpiperazine via a nucleophilic substitution reaction in polar aprotic solvents (e.g., DMF) under reflux.
Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) and verified via HPLC (>95% purity). Structural confirmation employs 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized, and what distinguishes it from analogs?

  • Methodology : Key techniques include:

  • X-ray crystallography to resolve the pyrrolidine-2,5-dione core and benzylpiperazine orientation.
  • NMR spectroscopy to confirm substituent positions (e.g., propyl chain at N1, benzylpiperazine at C3).
    Unique structural features (e.g., lack of pyrimidine or acetamide groups in analogs) are highlighted via comparative analysis with derivatives like 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodology : Initial screening includes:

  • Receptor binding assays (e.g., dopamine D2/D3, serotonin 5-HT1A_{1A}) using radioligand displacement.
  • In vitro antimicrobial tests (MIC determination against Gram-positive/negative bacteria).
  • Cytotoxicity profiling (MTT assay on HEK-293 or HepG2 cells) to establish safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodology : Apply Design of Experiments (DOE) to assess variables:

  • Temperature (60–120°C), solvent (DMF vs. DMSO), and catalyst (e.g., K2_2CO3_3).
  • Response surface modeling identifies optimal yields (e.g., 78% at 90°C in DMF with 1.2 eq. K2_2CO3_3).
  • Process analytical technology (PAT) monitors reaction progress in real-time .

Q. What strategies are employed to study structure-activity relationships (SAR) for neuropharmacological activity?

  • Methodology :

Synthesize analogs with modified substituents (e.g., halogenated benzyl groups, varying alkyl chains).

Test affinity against CNS targets (e.g., σ receptors, NMDA antagonists) using competitive binding assays.

Correlate substituent electronegativity/logP with activity. For example, fluorinated analogs show enhanced blood-brain barrier penetration .

Q. How are computational methods integrated to predict mechanistic pathways?

  • Methodology :

  • Molecular docking (AutoDock Vina) identifies binding poses in dopamine receptors.
  • Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict reactive intermediates during synthesis.
  • MD simulations assess stability in lipid bilayers to model pharmacokinetics .

Q. How should researchers address contradictions in pharmacological data (e.g., variable IC50_{50} values)?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., buffer pH, cell line passage number).
  • Validate via orthogonal methods (e.g., functional cAMP assays alongside binding studies).
  • Perform meta-analysis of published data to identify confounding variables (e.g., assay temperature, ligand purity) .

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